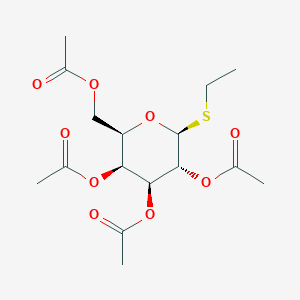

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-CWVYHPPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441927 | |

| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55722-49-1 | |

| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, a pivotal glycosyl donor in modern carbohydrate chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, mechanistic behavior, and diverse applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of a Versatile Glycosyl Donor

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is a cornerstone building block in the synthesis of complex oligosaccharides and glycoconjugates. Its stability, coupled with the tunable reactivity of the anomeric thioethyl group, makes it an invaluable tool in the construction of intricate carbohydrate architectures that are central to numerous biological processes. The acetyl protecting groups offer a balance of stability and ease of removal, rendering this compound a strategic choice for multi-step synthetic campaigns. This guide will explore the fundamental properties, synthesis, and reactivity of this thiogalactoside, providing a robust framework for its effective utilization in research and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its successful application. The key properties of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 55722-49-1 | [1] |

| Molecular Formula | C₁₆H₂₄O₉S | [1] |

| Molecular Weight | 392.42 g/mol | [1] |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 72-74 °C | [2] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), and Methanol (MeOH). | [2] |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | [1][2] |

Synthesis and Purification: A Validated Protocol

The synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is most commonly achieved through the reaction of a per-O-acetylated galactose derivative with ethyl mercaptan in the presence of a Lewis acid catalyst.[3] This approach ensures a high yield of the desired β-anomer due to the neighboring group participation of the acetyl group at the C-2 position.

Rationale Behind the Synthetic Strategy

The choice of β-D-galactose pentaacetate as the starting material is strategic. The acetyl groups serve a dual purpose: they protect the hydroxyl groups from unwanted side reactions and the acetyl group at C-2 directs the stereochemical outcome of the glycosylation towards the desired 1,2-trans product (the β-anomer). The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is crucial for activating the anomeric position, facilitating the departure of the acetate group and subsequent attack by the sulfur nucleophile (ethyl mercaptan).[3] Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar and aprotic, which prevents interference with the reactive intermediates.

Step-by-Step Experimental Protocol

-

Preparation of the Reaction Mixture: To a solution of β-D-galactose pentaacetate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add ethyl mercaptan (1.5 equivalents).

-

Initiation of the Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add boron trifluoride etherate (2.0 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside as a white solid.[4]

Caption: Workflow for the synthesis of the target thiogalactoside.

Mechanism of Action as a Glycosyl Donor

The utility of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside as a glycosyl donor lies in the ability to selectively activate the anomeric thioethyl group in the presence of a thiophilic promoter. This activation transforms the stable thioglycoside into a highly reactive electrophilic species that can be intercepted by a nucleophilic hydroxyl group of a glycosyl acceptor.

The Activation Process

A variety of promoters can be used to activate thioglycosides, with common examples including N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH), or metal salts such as palladium(II) bromide. The general mechanism involves the coordination of the thiophilic promoter to the sulfur atom of the thioethyl group. This coordination enhances the leaving group ability of the thioethyl moiety, facilitating its departure and the formation of a reactive intermediate, typically an oxocarbenium ion or a covalent glycosyl triflate. The C-2 acetyl group plays a crucial role in stabilizing this intermediate through neighboring group participation, leading to the formation of a dioxolanylium ion that directs the incoming nucleophile to the β-face of the molecule, thus ensuring the formation of a 1,2-trans-glycosidic linkage.

Caption: General mechanism of glycosylation using the thiogalactoside donor.

Applications in Synthesis and Drug Discovery

The primary application of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is as a glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates.

Synthesis of Biologically Important Oligosaccharides

A notable example of its application is in the synthesis of globotriose [α-D-Gal-(1→4)-β-D-Gal-(1→4)-D-Glc], a carbohydrate moiety of the globotriosyl ceramide (Gb3).[3] Gb3 is a glycolipid found on the surface of certain mammalian cells and acts as a receptor for Shiga toxins. The synthesis of globotriose and its analogues is crucial for studying the pathogenesis of Shiga toxin-producing bacteria and for the development of potential therapeutics. In such syntheses, the thiogalactoside can be used to introduce the terminal galactose residue.

Potential as a β-Galactosidase Inhibitor

Thiodisaccharides, which are analogues of natural disaccharides where the glycosidic oxygen is replaced by sulfur, have been shown to act as inhibitors of glycosidases, such as β-galactosidase.[5][6] The sulfur atom in the glycosidic linkage is generally more resistant to enzymatic cleavage than the corresponding oxygen atom. While specific inhibitory data for Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside against β-galactosidase is not extensively reported, its structural similarity to the natural substrate suggests it could act as a competitive inhibitor. Further deacetylation would likely be required for significant inhibitory activity, as the acetyl groups may sterically hinder binding to the enzyme's active site.

Safety, Handling, and Storage

While Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is not classified as a dangerous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should always be followed.[2]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 0 to 8 °C is recommended to maintain its stability and purity.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is a highly versatile and valuable building block in the field of glycoscience. Its well-defined chemical properties, straightforward synthesis, and predictable reactivity as a glycosyl donor make it an essential tool for the construction of complex carbohydrates. This guide has provided a detailed overview of its synthesis, mechanistic behavior, and key applications, offering a solid foundation for its effective use in both academic research and industrial drug development.

References

- Frey, W., Schäfer, S. W., & Pietruszka, J. (2009). Crystal structure of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, C16H24O9S. Zeitschrift für Kristallographie-New Crystal Structures, 224(4), 555-556.

- Baisple, D., et al. (2019). Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against the E. coli β-galactosidase. Organic & Biomolecular Chemistry.

-

American Elements. (n.d.). Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside. Retrieved from [Link]

- Taylor & Francis Group. (2014). Improved Synthesis of Ethyl (2,3,4,6-Tetra-O-acetyl-β-d- galactopyranosyl)-(1→3)-4,6-O-benzylidene-2-deoxy-1-thio-2- trichloroacetamido-β-d-glucopyranoside. CRC Press.

-

PubChem. (n.d.). Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside. Retrieved from [Link]

- MDPI. (2011). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 16(5), 3893-3903.

- Royal Society of Chemistry. (2019). Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against E. coli β-galactosidase. Organic & Biomolecular Chemistry.

- Universidade de Lisboa. (2018). Synthesis of Building Blocks for Assembly of Protozoan Galactofuranose-containing Surface Glycans.

-

PubChem. (n.d.). Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside. Retrieved from [Link]

- National Center for Biotechnology Information. (2020). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B. ACS Omega, 5(49), 31835-31843.

- National Center for Biotechnology Information. (2023). Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol. ACS Omega, 8(9), 8885-8893.

- National Center for Biotechnology Information. (2010). Engineering of a fungal beta-galactosidase to remove product inhibition by galactose. Applied Microbiology and Biotechnology, 87(5), 1773-1781.

- National Center for Biotechnology Information. (1993). Inhibition of Escherichia coli beta-galactosidase by 2-nitro-1-(4,5-dimethoxy-2-nitrophenyl) ethyl, a photoreversible thiol label. Biochimica et Biophysica Acta, 1162(1-2), 1-8.

- National Center for Biotechnology Information. (2023). Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per- O-acetyl Saccharides with Microwave-Assisted and De -O-acetylation with Methanol. ACS Omega, 8(9), 8885-8893.

-

ElectronicsAndBooks. (n.d.). One-pot synthesis of per-O-acetylated thioglycosides from unprotected reducing sugars. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5988.

Sources

- 1. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | C16H24O9S | CID 10572588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthose.com [synthose.com]

- 3. researchgate.net [researchgate.net]

- 4. Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against E. coli β-galactosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside: Synthesis, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, a pivotal glycosyl donor in modern carbohydrate chemistry. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, and critical role in the stereoselective construction of complex oligosaccharides. We will explore the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its preparation and application in glycosylation reactions, empowering scientists to leverage this versatile building block in their research endeavors.

Core Concepts: The Strategic Importance of a Thioglycoside Donor

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, identified by its CAS Number 55722-49-1 , is a cornerstone reagent in the synthesis of glycans and glycoconjugates.[1] Its utility stems from the unique properties of the anomeric thioethyl group. Unlike their oxygen-based counterparts (O-glycosides), thioglycosides exhibit a finely tuned balance of stability and reactivity.

The anomeric carbon-sulfur bond is robust enough to withstand a wide range of common protecting group manipulations (e.g., acylation, benzylation, acetal formation), allowing for the intricate decoration of the carbohydrate scaffold. However, the sulfur atom can be selectively "activated" by thiophilic promoters, transforming the stable thioglycoside into a highly reactive glycosyl donor. This controlled activation is the lynchpin of modern, convergent oligosaccharide synthesis strategies. The acetyl protecting groups on the hydroxyls at positions 2, 3, 4, and 6 not only enhance stability but also play a crucial stereodirecting role. The C2-acetyl group, in particular, provides neighboring group participation, ensuring the formation of the thermodynamically favored 1,2-trans (β) glycosidic linkage during glycosylation reactions.

Physicochemical and Safety Data

Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55722-49-1 | [1] |

| Molecular Formula | C₁₆H₂₄O₉S | [1] |

| Molecular Weight | 392.42 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 72-74 °C | |

| Optical Rotation | [α]D/20 = -10 to -14º (c=1 in CHCl₃) | |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl Acetate (EtOAc), Methanol (MeOH) |

Safety and Handling:

-

Storage: Store in a freezer (-20°C to 0°C) in a tightly sealed container. The compound is heat-sensitive.

-

Handling: Handle in a well-ventilated area. Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of fire, use dry chemical, foam, water spray, or carbon dioxide extinguishers.

-

Incompatibilities: Avoid strong oxidizing agents.

Synthesis Protocol: A Validated Approach

The preparation of this thioglycoside is most commonly and efficiently achieved from the readily available D-galactose pentaacetate. The following protocol is based on established Lewis acid-catalyzed thioglycosylation methods. The causality behind this choice is the high efficiency and stereoselectivity imparted by the promoter in displacing the anomeric acetate with the thiol.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of the target thioglycoside.

Step-by-Step Synthesis Methodology

Materials:

-

β-D-Galactose pentaacetate (1.0 equiv)

-

Ethanethiol (EtSH) (2.0 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (0.8-1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Reaction Setup: Dissolve β-D-galactose pentaacetate (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Addition of Thiol: Add ethanethiol (2.0 equiv) to the solution.

-

Initiation: Cool the mixture to 0°C using an ice bath. Slowly add trifluoromethanesulfonic acid (TfOH) (0.8-1.5 equiv) dropwise. Rationale: The strong Lewis acid TfOH activates the anomeric acetate, facilitating its displacement by the sulfur nucleophile. Performing this at 0°C controls the initial exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled solution of saturated aqueous NaHCO₃. Rationale: This neutralizes the strong acid catalyst, stopping the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to afford the pure Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside as a white solid.

Application in Glycosylation: Synthesis of a Biologically Relevant Disaccharide

The primary value of this compound is its function as a glycosyl donor. Here, we detail a protocol for its use in the synthesis of a protected precursor to Galβ(1→3)GalNAc , also known as the Thomsen-Friedenreich (TF) antigen . The TF antigen is a tumor-associated carbohydrate antigen, making its synthesis and the synthesis of its derivatives highly relevant to cancer immunology and diagnostics.

Diagram: Glycosylation Reaction Workflow

Caption: General workflow for the synthesis of the TF antigen.

Step-by-Step Glycosylation Protocol

Materials:

-

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (Donor, 1.2 equiv)

-

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside (Acceptor, 1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.5 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv, as a stock solution in DCM)

-

Activated molecular sieves (4 Å)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine, Anhydrous Na₂SO₄, Silica gel, and chromatography solvents

Procedure:

-

Preparation of Reactants: In a flame-dried flask under an inert atmosphere, combine the thioglycoside donor (1.2 equiv), the GalNAc acceptor (1.0 equiv), and freshly activated 4 Å molecular sieves. Add anhydrous DCM. Stir the mixture at room temperature for 30-60 minutes. Rationale: Molecular sieves are critical for removing trace water, which can hydrolyze the activated donor or promoter, killing the reaction.

-

Cooling: Cool the reaction mixture to -40°C (e.g., using an acetonitrile/dry ice bath).

-

Activation: Add N-Iodosuccinimide (NIS, 1.5 equiv) to the cold suspension. Stir for 5-10 minutes.

-

Initiation: Add the catalytic amount of TfOH stock solution (0.1-0.2 equiv) dropwise. Rationale: The combination of NIS and a catalytic amount of strong acid is a potent promoter system. The iodonium ion from NIS acts as the thiophile, activating the anomeric sulfur and generating a reactive glycosyl intermediate. The C2-acetyl group participates to form a stable oxocarbenium ion, which directs the incoming acceptor nucleophile to attack from the opposite (beta) face.

-

Reaction: Allow the reaction to proceed, slowly warming to 0°C over 1-2 hours. Monitor by TLC for the consumption of the acceptor and formation of the higher-Rf product.

-

Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. This will consume excess iodine. Add saturated aqueous NaHCO₃ to neutralize the acid.

-

Filtration and Workup: Dilute the mixture with DCM and filter through a pad of Celite to remove molecular sieves. Transfer the filtrate to a separatory funnel, wash with Na₂S₂O₃, NaHCO₃, and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel chromatography to yield the protected disaccharide. Subsequent deprotection steps (e.g., removal of benzylidene acetal, O-deacetylation, and hydrogenolysis of the benzyl group) would yield the final TF antigen.

Conclusion and Future Outlook

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is more than just a chemical; it is an enabling tool for the advanced synthesis of biologically critical molecules. Its predictable reactivity, stability, and stereodirecting capacity make it an invaluable asset in the construction of oligosaccharides for applications ranging from vaccine development to the study of cell-surface interactions in cancer and infectious diseases. The protocols detailed herein provide a validated framework for its synthesis and use, offering a reliable starting point for both academic and industrial researchers. As the field of glycobiology continues to expand, the demand for robust and versatile building blocks like this thiogalactoside will only intensify, ensuring its continued importance in the future of drug discovery and chemical biology.

References

-

PubChem. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside. [Link]

-

S. M. A. S. Kotha, et al. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. The Journal of Organic Chemistry. [Link]

-

M. Lahmann, et al. (2020). Synthesis of the Thomsen-Friedenreich-antigen (TF-antigen) and binding of Galectin-3 to TF-antigen presenting neo-glycoproteins. Glycoconjugate Journal. [Link]

-

ResearchGate. The synthetic steps involved in Thomsen-Friedenreich antigen formation.... [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside: A Cornerstone for Glycoscience Innovation

Introduction: Beyond a Complex Name

In the intricate world of glycobiology and medicinal chemistry, success often hinges on the strategic use of versatile molecular building blocks. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is a quintessential example of such a cornerstone molecule. While its name is a mouthful, its structure is a masterclass in chemical design, offering a unique combination of stability and reactivity that researchers have harnessed for decades.

This guide provides an in-depth technical exploration of this pivotal thioglycoside. We will move beyond simple data recitation to delve into the causal relationships behind its synthesis, the mechanistic principles of its application, and its strategic importance in the development of next-generation therapeutics, particularly as a precursor for potent galectin inhibitors.[1][2][3] This document is structured to provide not just protocols, but the field-proven insights necessary for researchers, scientists, and drug development professionals to fully leverage this compound's potential.

Part 1: Molecular Architecture and Physicochemical Profile

The utility of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside stems directly from its carefully orchestrated molecular structure. At its heart is a galactopyranose ring, a fundamental hexose in mammalian biology. Each of the four hydroxyl groups (at positions 2, 3, 4, and 6) is protected by an acetyl group. This "per-acetylation" is a critical strategic choice; it renders the hydroxyls inert to a wide range of reaction conditions, thereby directing chemical transformations to the only available reactive site: the anomeric carbon (C1).

At this anomeric position, an ethylthio (-SEt) group is attached in a β-configuration, meaning it points "up" or equatorial in the chair conformation of the pyranose ring. This thioether linkage is the key to the molecule's utility. It is significantly more stable than the corresponding O-glycoside to conditions like acid-catalyzed hydrolysis, yet it can be selectively "activated" by thiophilic promoters to turn the molecule into an excellent glycosyl donor.

Caption: 2D structure of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside.

The quantitative physicochemical properties of this compound are summarized below, providing critical data for experimental design and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | [4] |

| CAS Number | 55722-49-1 | [4] |

| Molecular Formula | C₁₆H₂₄O₉S | [4] |

| Molecular Weight | 392.4 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Purity | Typically >97% | [6] |

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of thioglycosides is a well-established process in carbohydrate chemistry. The following protocol outlines a reliable method, followed by an expert discussion on the causality behind the chosen reagents and conditions.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from modern methodologies that leverage microwave irradiation to accelerate the reaction.[7]

-

Reactant Preparation: In a dedicated microwave reaction vessel, dissolve β-D-galactose pentaacetate (1 equivalent) and ethanethiol (1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid. While various catalysts can be used, phosphotungstic acid is an effective and reusable option.[7]

-

Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for a short duration (e.g., 10-20 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Upon completion, cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Expert Rationale: Why This Protocol Works

-

Starting Material: β-D-galactose pentaacetate is an ideal precursor. It's commercially available and stable, and the acetyl group at the anomeric position acts as a good leaving group in the presence of a Lewis acid, facilitating the substitution reaction.

-

The Thiol Nucleophile: Ethanethiol is used in excess to drive the reaction equilibrium towards the product, maximizing yield according to Le Châtelier's principle.

-

Lewis Acid Catalysis: The Lewis acid (e.g., phosphotungstic acid, BF₃·OEt₂) is crucial. It coordinates to the anomeric acetyl group, activating it and making the anomeric carbon highly electrophilic and susceptible to nucleophilic attack by the sulfur atom of ethanethiol.

-

Microwave-Assisted Reaction: The use of microwave heating is a significant process enhancement. It provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes compared to conventional heating methods. This not only improves efficiency but can also minimize the formation of degradation byproducts.

-

Self-Validation: The protocol is self-validating through rigorous in-process monitoring (TLC) and final characterization (NMR, MS). The distinct signals in the NMR spectrum for the ethyl group, the four acetyl groups, and the anomeric proton provide unambiguous confirmation of a successful synthesis.

Caption: High-level workflow for the synthesis of the target thiogalactoside.

Part 3: Core Applications in Glycoscience and Drug Discovery

The Thioglycoside as a Stable and Activatable Glycosyl Donor

A central challenge in carbohydrate chemistry is the controlled formation of glycosidic bonds to build complex oligosaccharides and glycoconjugates. Thioglycosides are premier glycosyl donors due to their "stable-yet-activatable" nature.[9]

-

Stability: They are robust and can withstand many common synthetic transformations (e.g., deprotection of other protecting groups), allowing for their incorporation early in a complex synthesis.

-

Activation: The thioethyl group can be selectively activated using "thiophilic" promoters, such as N-Iodosuccinimide (NIS) in combination with a catalytic amount of an acid like triflic acid (TfOH), or dimethyl(methylthio)sulfonium triflate (DMTST).

The activation mechanism involves the promoter (e.g., an iodonium ion from NIS) attacking the sulfur atom, turning the thioethyl group into an excellent leaving group. This generates a highly reactive oxocarbenium-ion-like intermediate, which is then readily attacked by a hydroxyl group from a glycosyl acceptor molecule, forming the desired O-glycosidic bond with high efficiency and often with excellent stereocontrol.

Caption: General mechanism of thioglycoside activation for chemical glycosylation.

A Foundational Scaffold for Galectin Inhibitor Development

Galectins are a family of β-galactoside-binding proteins that are increasingly recognized as critical mediators in disease pathology, including cancer progression, inflammation, and fibrosis.[1][3] Blocking the carbohydrate recognition domain (CRD) of galectins has emerged as a promising therapeutic strategy.[2]

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is a key starting material for creating potent galectin inhibitors. The synthetic strategy typically involves two key steps:

-

Deacetylation: The four acetyl protecting groups are removed under basic conditions (e.g., using sodium methoxide in methanol, a Zemplén deacetylation) to expose the four hydroxyl groups of the galactose core.

-

Functionalization: The newly freed hydroxyl groups, particularly at the C3 position, can be selectively modified with various chemical moieties (e.g., triazoles, aromatic groups) to enhance binding affinity and selectivity for a specific galectin subtype (e.g., Galectin-1 or Galectin-3).[1][10][11]

The resulting thiogalactoside derivatives have led to the discovery of highly potent drug candidates, some of which have advanced into clinical trials for diseases like idiopathic pulmonary fibrosis and cancer.[3] The stability of the 1-thio linkage is again advantageous, as it is often retained in the final drug structure to improve metabolic stability compared to natural O-glycosides.

Conclusion

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is far more than a catalog chemical. It is a testament to rational molecular design, providing a stable, versatile, and highly valuable platform for advanced chemical synthesis. Its dual role as a reliable glycosyl donor for constructing complex glycans and as a foundational scaffold for developing targeted therapeutics solidifies its importance in the modern chemical biology and drug discovery landscape. Understanding its structure, the logic behind its synthesis, and the mechanisms of its application empowers researchers to push the boundaries of glycoscience and develop innovative solutions for pressing medical needs.

References

-

PubChem. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside. National Center for Biotechnology Information. Available from: [Link]

-

van Klaveren, S., Dernovšek, J., Jakopin, Ž., Anderluh, M., Leffler, H., Nilsson, U., & Tomašič, T. (2022). Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors. RSC advances, 12(29), 18973–18984. Available from: [Link]

-

RSC Publishing. (2022). Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors. RSC Advances. Available from: [Link]

-

Wiley. ETHYL-2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSIDE. SpectraBase. Available from: [Link]

-

PubChem. Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside. National Center for Biotechnology Information. Available from: [Link]

-

Al-Sanea, M. M., & El-Sayed, N. N. E. (2023). Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol. ACS Omega, 8(9), 8685–8693. Available from: [Link]

-

ResearchGate. (2024). Investigation into the Feasibility of Thioditaloside as a Novel Scaffold for Galectin-3-Specific Inhibitors. Available from: [Link]

-

University of Ljubljana Repository. (2022). Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors. Available from: [Link]

-

Delaine, T., et al. (2022). Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease. Journal of Medicinal Chemistry, 65(21), 14389–14405. Available from: [Link]

-

American Elements. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside. Available from: [Link]

-

Wu, T.-S., & Wu, P.-L. (2004). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 9(4), 221–230. Available from: [Link]

-

CD BioGlyco. Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside. Available from: [Link]

-

Abu-Zaied, M. A., et al. (2024). 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-d-galactopyranose. IUCrData, 9(7). Available from: [Link]

Sources

- 1. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | C16H24O9S | CID 10572588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside - CD BioGlyco [bioglyco.com]

- 6. synthose.com [synthose.com]

- 7. Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-d-galactopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. RUL - Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors [repozitorij.uni-lj.si]

physical properties of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside

An In-Depth Technical Guide to the Physical Properties of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

Introduction

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is a pivotal intermediate in the field of glycoscience, serving as a versatile building block for the synthesis of complex carbohydrates and glycoconjugates.[1] Its utility stems from the presence of a thioethyl group at the anomeric (C1) position, which renders it stable for purification and storage, yet readily activated as a glycosyl donor in chemical synthesis.[1][2] This guide offers a comprehensive examination of its core physical properties, providing researchers, scientists, and drug development professionals with the technical data and practical insights necessary for its effective application.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all experimental work. The key identifiers are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | [3][4] |

| Synonyms | Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside | [4] |

| CAS Number | 55722-49-1 | [1][4][5] |

| Molecular Formula | C₁₆H₂₄O₉S | [1][4] |

| Molecular Weight | 392.42 g/mol | [1] |

The molecular structure features a galactopyranose ring with all four hydroxyl groups protected by acetyl esters. The β-configuration at the anomeric carbon and the presence of the 1-thioethyl group are critical for its function as a glycosyl donor.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. synthose.com [synthose.com]

- 4. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | C16H24O9S | CID 10572588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside | 55722-49-1 [m.chemicalbook.com]

An In-depth Technical Guide to Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, a pivotal thioglycoside in modern glycochemistry and drug discovery. We will dissect its core physicochemical properties, with a primary focus on its molecular weight, and delve into the mechanistic basis of its synthesis and purification. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its application as a versatile glycosyl donor and a building block for complex glycoconjugates. Detailed, validated experimental protocols are provided to ensure reproducibility and underscore the principles of scientific integrity.

Introduction: The Significance of a Thioglycoside Donor

In the intricate world of carbohydrate chemistry, the formation of a glycosidic bond is a paramount challenge, requiring precise control of stereochemistry and reactivity. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside has emerged as a cornerstone building block for this purpose. Unlike their oxygen-based counterparts (O-glycosides), thioglycosides exhibit a unique balance of stability and reactivity. The ethylthio group at the anomeric (C1) position renders the molecule stable to a wide range of reaction conditions, including the acidic and basic environments often used for manipulating protecting groups on the sugar backbone.

However, this stability can be strategically overcome. The sulfur atom can be "activated" by thiophilic promoters (e.g., Lewis acids or halonium ions), transforming the stable thioglycoside into a highly effective glycosyl donor. This "tunable" reactivity is the cornerstone of its utility, allowing for the sequential and controlled synthesis of complex oligosaccharides and glycoconjugates.[1] These complex structures are vital in pharmaceutical development, as they are implicated in biological processes ranging from immune regulation to cancer biology.[2]

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The identity and purity of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside are defined by the quantitative data summarized below.

| Property | Value | Source |

| Molecular Weight | 392.42 g/mol | Chem-Impex[1], PubChem[3] |

| Exact Mass | 392.11410351 Da | PubChem[3] |

| Molecular Formula | C₁₆H₂₄O₉S | Chem-Impex[1], PubChem[3] |

| CAS Number | 55722-49-1 | Chem-Impex[1], PubChem[3] |

| Physical Form | Colorless Oil or Crystalline Solid | ResearchGate[4], NIH[5] |

| Stereochemistry | β-anomer | PubChem[3] |

| Storage Conditions | 0-8°C, under inert atmosphere | Chem-Impex[1] |

The molecular weight of 392.42 g/mol is a critical parameter for all stoichiometric calculations in synthesis, ensuring precise molar ratios of reactants and catalysts.[1][3][6][7][8]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside involves the reaction of a fully acetylated galactose precursor with ethanethiol in the presence of a Lewis acid catalyst.

Reaction: β-D-Galactose pentaacetate + Ethanethiol ---(BF₃·OEt₂)--> Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

Causality Behind Experimental Choices:

-

Starting Material: β-D-Galactose pentaacetate is used because the acetyl protecting groups prevent unwanted side reactions at the hydroxyl positions (C2, C3, C4, C6). The acetyl group at the anomeric position (C1) serves as a good leaving group.

-

Nucleophile: Ethanethiol (Ethyl Mercaptan) is the sulfur nucleophile that displaces the anomeric acetate to form the desired 1-thio linkage.

-

Catalyst: A Lewis acid, most commonly Boron Trifluoride Etherate (BF₃·OEt₂), is essential.[4] It activates the anomeric position by coordinating to the carbonyl oxygen of the C1 acetate, making it a better leaving group and facilitating the nucleophilic attack by the sulfur of ethanethiol.

-

Stereochemical Outcome: The reaction proceeds with inversion of stereochemistry at the anomeric center. However, the neighboring group participation of the acetyl group at the C2 position directs the incoming nucleophile to the β-face of the pyranose ring. This ensures the formation of the thermodynamically stable β-anomer as the major product.[4]

Experimental Protocol: Synthesis and Purification

This protocol is designed as a self-validating system, including in-process checks and final quality control measures.

Step 1: Reaction Setup

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add β-D-galactose pentaacetate (1.0 equivalent).

-

Dissolve the starting material in anhydrous Dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Add ethanethiol (1.5 equivalents) to the stirred solution.

-

Slowly add Boron Trifluoride Etherate (BF₃·OEt₂) (2.0 equivalents) dropwise over 10 minutes. Causality: Slow addition prevents a rapid exotherm and potential side reactions.

Step 2: Reaction Monitoring

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system like Ethyl Acetate/Hexane (1:1). Self-Validation: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.

Step 3: Work-up and Extraction

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Causality: This neutralizes the Lewis acid catalyst.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification and Quality Control

-

Purify the crude oil/solid via flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane.

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to afford the title compound as a colorless oil or white solid.[5]

-

Final Validation: Confirm the identity and purity of the product using:

-

¹H and ¹³C NMR Spectroscopy: To verify the structure and stereochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+Na]⁺).

-

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the validated final product.

Caption: Workflow for the synthesis and validation of the target thiogalactoside.

Applications in Research and Drug Development

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is not an end-product but a versatile intermediate. Its primary applications include:

-

Glycosyl Donor: It is a key player in glycosylation reactions to synthesize complex oligosaccharides and glycans.[1]

-

Inhibitor Synthesis: It serves as a precursor for synthesizing inhibitors of galectins, a class of proteins involved in cancer and inflammation.[2][9] The thioether linkage is often more stable in vivo than a native O-glycosidic bond, making it a valuable modification in drug design.

-

Glycoconjugate Chemistry: It is used to attach galactose moieties to peptides, lipids, or other small molecules, enhancing properties like solubility or enabling targeted delivery. The thioamide group, a related functionality, is increasingly recognized for its favorable properties in drug design.[10]

-

Click Chemistry: The de-acetylated form can be modified to incorporate azide or alkyne handles, allowing for its use in "click chemistry" reactions to rapidly generate libraries of novel compounds for drug discovery.[11]

Conclusion

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, with a precise molecular weight of 392.42 g/mol , is a fundamentally important molecule in synthetic carbohydrate chemistry. Its value lies in the strategic placement of an ethylthio group at the anomeric center, which provides a unique combination of stability and activatable reactivity. The detailed synthetic and purification protocols outlined in this guide, grounded in mechanistic understanding, provide researchers with a reliable framework for producing this compound. Its successful application as a glycosyl donor continues to empower scientists in the fields of glycobiology and medicinal chemistry to construct complex molecular architectures for novel therapeutics and biological probes.

References

-

National Center for Biotechnology Information. (n.d.). Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside. PubChem Compound Database. Retrieved from [Link]

-

Li, Y., et al. (2023). Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol. National Institutes of Health. Retrieved from [Link]

-

Petrova, G. P., et al. (2022). Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

American Elements. (n.d.). Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside. PubChem Compound Database. Retrieved from [Link]

-

Frey, W., Schäfer, S. W., & Pietruszka, J. (2009). Crystal structure of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, C16H24O9S. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

-

Arda, A., et al. (2018). Investigation into the Feasibility of Thioditaloside as a Novel Scaffold for Galectin-3-Specific Inhibitors. ResearchGate. Retrieved from [Link]

-

Wu, H.-Y., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules. Retrieved from [Link]

-

G. S. S. K. A., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry. Retrieved from [Link]

-

Gao, Y., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03163A [pubs.rsc.org]

- 3. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | C16H24O9S | CID 10572588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside | C16H24O9S | CID 10960161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside(contains up to 20per cent beta isomer) | C16H24O9S | CID 10992845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

Introduction: The Significance of a Versatile Glycosyl Donor

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is a pivotal building block in the field of glycoscience. As a stable yet reactive glycosyl donor, it is extensively used in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its thioethyl group at the anomeric position provides a unique combination of stability to a wide range of chemical conditions and the ability to be selectively activated for glycosidic bond formation.[2] This attribute makes it an invaluable tool for researchers and drug development professionals aiming to construct intricate carbohydrate-based structures, such as those found in vaccines, targeted drug delivery systems, and probes for studying carbohydrate-protein interactions.[1] This guide provides a detailed exploration of its synthesis, focusing on the underlying chemical principles, a field-proven experimental protocol, and the rationale behind the chosen methodology.

Core Synthesis Strategy: Lewis Acid-Catalyzed Thioglycosidation

The most prevalent and reliable pathway for synthesizing Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside involves the reaction of a fully acetylated galactose precursor with ethanethiol in the presence of an acid catalyst. The starting material of choice is β-D-galactose pentaacetate, a readily accessible derivative of D-galactose.[3] The reaction is a nucleophilic substitution at the anomeric (C-1) carbon, where the anomeric acetate is displaced by the sulfur nucleophile.

This transformation is most commonly mediated by a Lewis acid, although strong Brønsted acids have also proven highly effective.[2][4] A variety of Lewis acids can be employed, including Boron trifluoride etherate (BF₃·OEt₂), Tin tetrachloride (SnCl₄), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4][5] More recently, Triflic acid (TfOH), a strong Brønsted acid, has been demonstrated to catalyze this reaction with exceptional efficiency, often at sub-stoichiometric quantities.[4]

The Mechanistic Rationale: Achieving Stereochemical Control

The success of this synthesis hinges on achieving high stereoselectivity for the β-anomer. This is expertly controlled through a phenomenon known as neighboring group participation .

-

Activation: The Lewis or Brønsted acid activates the anomeric acetate, transforming it into a competent leaving group.

-

Formation of the Oxocarbenium Ion: The activated acetate group departs, leading to the formation of a transient, resonance-stabilized oxocarbenium ion at the anomeric center.

-

Neighboring Group Participation: The key to stereocontrol lies with the acetyl group at the C-2 position. The carbonyl oxygen of this neighboring group attacks the electrophilic anomeric carbon from the α-face of the pyranose ring, forming a cyclic five-membered acetoxonium ion intermediate.

-

Stereoselective Nucleophilic Attack: This cyclic intermediate effectively shields the α-face from incoming nucleophiles. Consequently, ethanethiol can only attack the anomeric carbon from the opposite, unhindered β-face.

-

Product Formation: The attack from the β-face results in the exclusive formation of the 1,2-trans product, which in the case of galactose, is the desired Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β -D-galactopyranoside.[6] This inherent mechanistic feature provides a self-validating system for achieving the correct stereochemistry.

Visualizing the Synthesis Pathway

The overall transformation and its underlying mechanism are illustrated below.

Caption: Mechanism showing stereocontrol.

Field-Proven Experimental Protocol

This protocol is adapted from a highly efficient method utilizing triflic acid. [4]It is critical that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as Lewis acids are moisture-sensitive.

Materials:

-

β-D-Galactose pentaacetate (1.0 eq)

-

Ethanethiol (2.0 eq)

-

Triflic acid (TfOH) (0.8 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve β-D-galactose pentaacetate (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Nucleophile: Add ethanethiol (2.0 eq) to the stirred solution.

-

Catalyst Addition: Slowly add triflic acid (0.8 eq) dropwise to the reaction mixture. A slight color change may be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 2:1 v/v). The reaction is typically complete within 30-60 minutes, as indicated by the consumption of the starting material. [4]6. Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or syrup.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to afford the pure Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside.

Data Summary: A Comparative Overview

The choice of catalyst can influence reaction time and efficiency. The following table summarizes typical results for this class of reaction.

| Starting Material | Catalyst (equiv.) | Solvent | Time | Yield (%) | Stereoselectivity | Reference |

| Galactose Pentaacetate | TfOH (0.8) | DCM | 30 min | 90% | Exclusively β | [4] |

| Glucose Pentaacetate | BF₃·OEt₂ (0.8) | DCM | 24 h | 55% | Exclusively β | [4] |

| Glucose Pentaacetate | SnCl₄ (2.0) | DCM | 12 h | 74% | Exclusively β | [5] |

| Unprotected Galactose | BF₃·OEt₂ | Ac₂O/EtSH | One-pot | High | N/A | [7] |

Note: Data for glucose analogues are included for comparison of catalyst efficiency. The one-pot procedure from unprotected sugar offers an alternative, streamlined approach.[7]

Conclusion

The synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside via Lewis or Brønsted acid-catalyzed substitution of β-D-galactose pentaacetate is a robust and highly stereoselective process. The key to its success is the neighboring group participation of the C-2 acetyl group, which guarantees the formation of the desired β-anomer. The use of potent catalysts like triflic acid has significantly improved the efficiency of this transformation, making this vital glycosyl donor readily accessible for advanced applications in chemical biology and drug discovery.

References

- Demchenko, A. V., et al. (2019). An efficient synthesis of thioglycosides from per-acetates in the presence of triflic acid. Organic & Biomolecular Chemistry.

-

Field, R. A., et al. (2007). Streamlined Synthesis of Per-O-acetylated Sugars, Glycosyl Iodides, or Thioglycosides from Unprotected Reducing Sugars. The Journal of Organic Chemistry. [Link]

-

Mukhopadhyay, B., et al. (2004). One-pot synthesis of per-O-acetylated thioglycosides from unprotected reducing sugars. Tetrahedron Letters. [Link]

-

Hung, S.-C., et al. (2009). A Facile and Efficient Method for the One-Pot Synthesis of Per-O-acetylated Thioglycosides from Unprotected Sugars. Journal of the Chinese Chemical Society. [Link]

-

Chem-Impex. (n.d.). Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside. Chem-Impex International. [Link]

-

Das, S. K., et al. (2004). One-pot synthesis of per-O-acetylated thioglycosides from unprotected reducing sugars. ElectronicsAndBooks. [Link]

-

Tiwari, B., et al. (2023). Site-Selective Lewis Acid Mediated Transformation of Pseudo Glycals to 1-Deoxy-2-thioaryl/alkyl Glycosides. Synfacts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Thiogalactoside Toolkit: A Researcher's In-Depth Guide to Synthesis, Mechanism, and Application

Introduction: Beyond the Canonical Glycosidic Bond

In the intricate world of molecular biology and drug discovery, the ability to precisely control and manipulate biological processes is paramount. Glycosides, with their vast structural diversity, are central players in cellular recognition, signaling, and metabolism. However, their inherent susceptibility to enzymatic hydrolysis often limits their utility as research tools and therapeutic agents. Enter the thiogalactosides: structural analogs of galactosides where the glycosidic oxygen is replaced by a sulfur atom. This seemingly subtle modification imparts profound changes, rendering them resistant to enzymatic cleavage while often preserving or even enhancing their biological activity.[1] This resistance to hydrolysis is a key feature that makes thioglycosides invaluable tools for researchers.[2]

This technical guide provides a comprehensive exploration of thiogalactosides, moving beyond a mere recitation of facts to a deeper understanding of their synthesis, mechanisms of action, and diverse applications. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The Core of a Thiogalactoside: Structure and a Non-Hydrolyzable Bond

The defining feature of a thiogalactoside is the thioether linkage between the galactose moiety and an aglycone. This sulfur-for-oxygen substitution fundamentally alters the electronic properties of the glycosidic bond, making it resistant to the hydrolytic action of β-galactosidases and other glycosidases.[1] This stability is crucial for applications where sustained biological effects are desired.

Mechanism of Action: Mimicry and Modulation

Thiogalactosides exert their effects primarily through molecular mimicry. Their structural similarity to natural galactosides allows them to interact with a variety of proteins, including enzymes and lectins, but their non-hydrolyzable nature leads to distinct outcomes, such as induction of gene expression or inhibition of protein function.

Induction of Gene Expression: The Paradigm of IPTG and the lac Operon

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is arguably the most well-known thiogalactoside, serving as a cornerstone of molecular cloning and recombinant protein expression.[3] IPTG functions as a gratuitous inducer of the Escherichia coli lactose operon (lac operon), a classic model for gene regulation.

The lac operon controls the expression of genes necessary for lactose metabolism, including lacZ (encoding β-galactosidase), lacY (encoding lactose permease), and lacA (encoding thiogalactoside transacetylase).[4] In the absence of an inducer, the LacI repressor protein binds to the operator region of the operon, physically blocking transcription by RNA polymerase.[5]

The natural inducer of the lac operon is allolactose, an isomer of lactose produced by β-galactosidase. IPTG, as a structural mimic of allolactose, binds to the LacI repressor, inducing a conformational change that reduces its affinity for the operator DNA.[5][6] This releases the repression and allows for the transcription of the downstream genes.

Why IPTG is the Inducer of Choice:

The critical advantage of IPTG over the natural inducer, allolactose, lies in its metabolic stability. Because IPTG is not a substrate for β-galactosidase, its concentration remains constant throughout an experiment, ensuring sustained and tunable induction of gene expression.[1][7] In contrast, allolactose is hydrolyzed by β-galactosidase, leading to a transient induction signal.

Diagram: The lac Operon Induction Pathway

Caption: A typical workflow for recombinant protein expression induced by IPTG.

Protocol 2: Affinity Purification of β-Galactosidase using p-Aminophenyl-β-D-thiogalactopyranoside-Agarose

This protocol outlines the purification of β-galactosidase from a cell lysate using an affinity matrix where p-aminophenyl-β-D-thiogalactopyranoside is coupled to agarose beads.

Materials:

-

p-Aminophenyl-β-D-thiogalactopyranoside-Agarose resin. [6]* Chromatography column.

-

Binding/Wash Buffer: 50 mM Sodium Phosphate, 0.15 M NaCl, pH 7.0. * Elution Buffer: 0.1 M Borate buffer, pH 10.0. * Neutralization Buffer: 1 M Tris-HCl, pH 7.0.

-

Cell lysate containing β-galactosidase.

Procedure:

-

Column Packing: Gently pack the chromatography column with the p-aminophenyl-β-D-thiogalactopyranoside-Agarose resin.

-

Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

-

Sample Loading: Apply the clarified cell lysate to the column at a slow flow rate to allow for efficient binding of β-galactosidase to the affinity matrix.

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound β-galactosidase from the column with Elution Buffer. The high pH of the borate buffer disrupts the interaction between the enzyme and the immobilized ligand. [8]6. Fraction Collection: Collect fractions of the eluate.

-

Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer to preserve the activity of the purified enzyme.

-

Analysis: Analyze the collected fractions for β-galactosidase activity and purity (e.g., by SDS-PAGE and enzyme assay).

Diagram: Workflow for Thiogalactoside Affinity Chromatography

Caption: A generalized workflow for the affinity purification of a target protein using a thiogalactoside-based resin.

Synthesis of Functionalized Thiogalactosides for Affinity Chromatography

While pre-made thiogalactoside affinity resins are commercially available, researchers may wish to synthesize their own for custom applications. A common strategy involves the synthesis of a thiogalactoside with a reactive handle, such as a primary amine, which can then be coupled to an activated chromatography matrix.

The synthesis of p-aminophenyl-β-D-thiogalactopyranoside (PAPT G) is a well-established route. This typically involves the reaction of acetobromo-α-D-galactose with p-aminothiophenol, followed by deacetylation. The resulting aminophenyl group provides a primary amine for covalent coupling to matrices activated with, for example, N-hydroxysuccinimide (NHS) esters. NHS-activated resins react with primary amines to form stable amide bonds.

Advanced Applications and Future Perspectives

The utility of thiogalactosides extends beyond the applications detailed above. They are being explored as:

-

Therapeutic Agents: The ability of TDG to inhibit galectins has positioned it as a promising candidate for the treatment of cancer and fibrotic diseases. [8][9]* Probes for Molecular Imaging: Radiolabeled thiogalactosides, such as iodo-PETG, are being developed as imaging agents to monitor gene expression and enzyme activity in vivo. [10]* Tools for Chemical Biology: Photoswitchable thiogalactoside inhibitors are being designed to allow for the precise spatiotemporal control of enzyme activity with light.

The continued development of novel synthetic methodologies will undoubtedly lead to the creation of new thiogalactosides with tailored properties, further expanding their role in research and medicine.

Conclusion

Thiogalactosides represent a versatile and powerful class of molecules for researchers in the life sciences. Their inherent stability to enzymatic hydrolysis, coupled with their ability to mimic natural galactosides, makes them indispensable tools for a wide range of applications, from the fundamental study of gene regulation to the development of novel therapeutics. A thorough understanding of their synthesis, mechanism of action, and experimental application, as outlined in this guide, will empower researchers to effectively leverage the thiogalactoside toolkit to advance their scientific endeavors.

References

-

Dealing with different methods for Kluyveromyces lactis β-galactosidase purification. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Evolving Lac repressor for enhanced inducibility. (2007). Protein Engineering, Design and Selection, 20(12), 587-594. Retrieved from [Link]

-

Thiodigalactoside inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress. (2015). Oncoimmunology, 4(10), e1036398. Retrieved from [Link]

-

Thiodigalactoside inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress. (2015). Griffith Research Online. Retrieved from [Link]

-

Targeting of lacZ reporter gene expression with radioiodine-labelled phenylethyl-beta-d-thiogalactopyranoside. (2004). European Journal of Nuclear Medicine and Molecular Imaging, 31(4), 545-551. Retrieved from [Link]

-

Development of photoswitchable inhibitors for β-galactosidase. (2018). Organic & Biomolecular Chemistry, 16(40), 7484-7491. Retrieved from [Link]

-

The Purification of β-Galactosidase from Escherichia coli by Affinity Chromatography. (1971). Journal of Biological Chemistry, 246(1), 196-200. Retrieved from [Link]

-

NHS-activated Sepharose 4 Fast Flow. (n.d.). Cytiva. Retrieved from [Link]

-

(PDF) The Purification of ??-Galactosidase from Escherichia coli by Affinity Chromatography. (2025). ResearchGate. Retrieved from [Link]

-

NHS-Activated Sepharose 4 FF Resin. (n.d.). Retrieved from [Link]

-

The Purification of β-Galactosidase from Escherichia coli by Affinity Chromatography. (1971). Journal of Biological Chemistry, 246(1), 196-200. Retrieved from [Link]

-

(PDF) PURIFICATION OF MICROBIAL β-GALACTOSIDASE FROM KLUYVEROMYCES FRAGILIS BY BIOAFFINITY PARTITIONING. (2025). ResearchGate. Retrieved from [Link]

-

What is the difference between lactose and IPTG as the inducer for T7 promoter?. (2014). ResearchGate. Retrieved from [Link]

-

PURIFICATION OF MICROBIAL β-GALACTOSIDASE FROM KLUYVEROMYCES FRAGILIS BY BIOAFFINITY PARTITIONING. (2000). Brazilian Journal of Chemical Engineering, 17(4-7). Retrieved from [Link]

-

The Purification of β-Galactosidase from Escherichia coli by Affinity Chromatography. (1971). Journal of Biological Chemistry, 246(1), 196-200. Retrieved from [Link]

-

Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes. (2012). International Journal of Medical Sciences, 9(10), 877-888. Retrieved from [Link]

-

Purification of a beta-D-galactosidase from bovine liver by affinity chromatography. (1981). The Journal of Biological Chemistry, 256(20), 10459-10462. Retrieved from [Link]

-

Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase. (1999). Protein Expression and Purification, 16(3), 427-433. Retrieved from [Link]

-

Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against E. coli β-galactosidase. (2013). Organic & Biomolecular Chemistry, 11(35), 5898-5908. Retrieved from [Link]

-

Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. (2024). Protein Expression and Purification, 219, 106474. Retrieved from [Link]

-

Simple affinity chromatographic procedure to purify beta-galactoside binding lectins. (2006). Journal of Chromatography B, 838(2), 135-138. Retrieved from [Link]

-

Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems. (2019). International Journal of Molecular Sciences, 20(4), 933. Retrieved from [Link]

-

Structure of the β-Galactosidase Gene from Thermus sp. Strain T2: Expression in Escherichia coli and Purification in a Single Step of an Active Fusion Protein. (1998). Applied and Environmental Microbiology, 64(7), 2542-2547. Retrieved from [Link]

-

Galactoside acetyltransferase. (n.d.). Wikipedia. Retrieved from [Link]

-

IPTG Expression Principles. (n.d.). BiologicsCorp. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Dealing with different methods for Kluyveromyces lactis β-galactosidase purification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-氨基苯基-β-D-硫代半乳糖吡喃糖苷-琼脂糖 4B matrix 4% beaded agarose | Sigma-Aldrich [sigmaaldrich.com]

- 4. Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. store.sangon.com [store.sangon.com]

- 6. Purification of a beta-D-galactosidase from bovine liver by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Central Role of Glycosyl Donors in Glycochemistry

An In-Depth Technical Guide to Glycosyl Donors: Core Principles and Applications in Synthesis

Glycosylation, the process of attaching a carbohydrate to another molecule, is a cornerstone of chemical biology and drug discovery.[1][2] This intricate enzymatic process is responsible for the vast diversity of glycoconjugates, molecules that play critical roles in cellular recognition, signaling, and immune responses.[1][3] The chemical synthesis of these complex oligosaccharides and glycoconjugates is a formidable challenge, primarily centered on the stereoselective formation of the glycosidic bond.[4][5] At the heart of this challenge lies the glycosyl donor , a carbohydrate molecule engineered with a leaving group at its anomeric center, poised to react with a glycosyl acceptor to form a new glycosidic linkage.[6][7][8]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of glycosyl donors. It delves into the core principles governing their reactivity, the nuances of their activation, and the strategic considerations for their application in modern organic synthesis. By understanding the causality behind experimental choices, researchers can better navigate the complexities of glycosylation and design more efficient and selective synthetic routes.

The Fundamental Mechanism of Glycosylation